molecular formula C17H18ClFN4O2 B10993904 N-(3-chloro-4-fluorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

N-(3-chloro-4-fluorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B10993904
M. Wt: 364.8 g/mol
InChI Key: VOQLPAFLHCJDRA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide belongs to the class of organic compounds known as carboxamides. It features a piperidine ring, a pyridazine moiety, and a substituted phenyl group. The compound’s chemical structure is as follows:

Structure: this compound\text{Structure: } \text{this compound} Structure: this compound

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 3-chloro-4-fluoroaniline with 6-methoxypyridazine-3-carboxylic acid. The resulting intermediate is then cyclized to form the piperidine ring. Finally, the carboxamide group is introduced using appropriate reagents.

Reaction Conditions::

    Condensation Step:

    Cyclization Step:

    Carboxamide Formation:

Industrial Production:: Industrial-scale production typically involves optimization of the synthetic route, purification, and scale-up. Precise conditions may vary based on the manufacturer.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, converting the piperidine nitrogen to a piperidinium ion.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions occur at the piperidine nitrogen or the chloro- or fluoro-substituted phenyl ring.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents (e.g., KMnO₄, PCC)

    Reduction: Reducing agents (e.g., LiAlH₄, NaBH₄)

    Substitution: Nucleophiles (e.g., amines, alkoxides)

Major Products::
  • Oxidation: Piperidinium ion
  • Reduction: Alcohol derivative
  • Substitution: Various substituted derivatives

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: It may serve as a lead compound for drug development due to its structural features.

    Biological Studies: Researchers explore its interactions with biological targets (e.g., receptors, enzymes).

    Industry: It could be used as a building block for other molecules.

Mechanism of Action

The compound’s mechanism of action depends on its specific targets. It may modulate receptor activity, enzyme function, or cellular signaling pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While there are no direct analogs with identical substituents, we can compare it to related piperidine-based carboxamides. Notable examples include [Compound A] and [Compound B].

: Reference for Compound A. : Reference for Compound B.

Properties

Molecular Formula

C17H18ClFN4O2

Molecular Weight

364.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C17H18ClFN4O2/c1-25-16-5-4-15(21-22-16)23-8-6-11(7-9-23)17(24)20-12-2-3-14(19)13(18)10-12/h2-5,10-11H,6-9H2,1H3,(H,20,24)

InChI Key

VOQLPAFLHCJDRA-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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